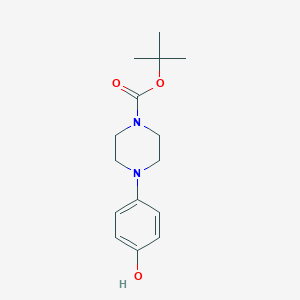

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHWSWXESXPBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470641 | |

| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-25-2 | |

| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document details the experimental protocols for its preparation and summarizes its key analytical and physical data.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Boc-4-(4-hydroxyphenyl)piperazine, N-Boc-4-(4-hydroxyphenyl)piperazine |

| CAS Number | 158985-25-2 |

| Molecular Formula | C₁₅H₂₂N₂O₃ |

| Molecular Weight | 278.35 g/mol |

| Appearance | Buff solid |

| Primary Application | Protein Degrader Building Block[1] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with a tert-butoxycarbonyl (Boc) group.

Experimental Procedure

A common and effective method for the synthesis is as follows[2]:

-

Reaction Setup: A suspension of 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) is prepared in dichloromethane (60 ml).

-

Reagent Addition: To this suspension, di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) is added.

-

Reaction Conditions: The reaction mixture is stirred overnight at room temperature.

-

Work-up: The resulting mixture is filtered, and the filtrate is evaporated to remove the solvent.

-

Purification: The crude product is purified by trituration with diethyl ether.

-

Final Product: The purified product, this compound, is obtained as a buff solid (2.76 g, 74% yield)[2].

Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization Data

The structural confirmation and purity of the synthesized compound are established through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.48 | s | 9H | C(CH₃)₃ |

| 2.99 | m | 4H | 2 x piperazinyl CH₂ |

| 3.58 | m | 4H | 2 x piperazinyl CH₂ |

| 5.18 | br s | 1H | ArOH |

| 6.77 | m | 2H | ArH |

| 6.85 | m | 2H | ArH |

Data sourced from PrepChem.com[2]

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 279.17034 |

| [M+Na]⁺ | 301.15228 |

| [M-H]⁻ | 277.15578 |

| [M+NH₄]⁺ | 296.19688 |

| [M+K]⁺ | 317.12622 |

Biological Context and Applications

Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities[5]. The title compound, this compound, is classified as a "Protein Degrader Building Block"[1]. This suggests its utility as a precursor or intermediate in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders, which are of significant interest in modern drug discovery.

Due to the lack of specific studies on the biological activity of the title compound itself, a signaling pathway diagram cannot be accurately constructed. However, the general workflow for utilizing such a building block in the development of a targeted protein degrader can be conceptualized.

Conceptual Drug Development Workflow

References

- 1. calpaclab.com [calpaclab.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-(4-hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (C15H22N2O3) [pubchemlite.lcsb.uni.lu]

- 5. connectjournals.com [connectjournals.com]

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This compound, often used as a key intermediate in the synthesis of pharmacologically active molecules, is detailed through its fundamental properties, synthesis, and analytical characterization. Furthermore, this guide explores its role as a precursor in the development of tyrosinase inhibitors, shedding light on its potential in therapeutic applications related to melanin biosynthesis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the relevant biological signaling pathway.

Chemical and Physical Properties

This compound, also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a solid, light brown to brown organic compound.[1] It is a key building block in medicinal chemistry due to its bifunctional nature, possessing a reactive phenolic hydroxyl group and a Boc-protected piperazine nitrogen.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 158985-25-2 | [2][3][4][5][6][7] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [2][3][4][5][6][7] |

| Molecular Weight | 278.35 g/mol | [2][3][4][6] |

| Appearance | Light brown to brown solid | [1][8] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted from computational models and have not been experimentally verified in the available literature.

| Property | Value | Type | Source |

| Boiling Point | 436.0 ± 40.0 °C | Predicted | [1][9] |

| Density | 1.167 ± 0.06 g/cm³ | Predicted | [1][9] |

| pKa | 12.18 ± 0.30 | Predicted | [1][9] |

| XLogP | 2.3 | Computed | [2] |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes are reported for the preparation of this compound.

Method 1: In Dichloromethane

This method involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.

-

Reactants: 1-(4-hydroxyphenyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.06 eq).

-

Solvent: Dichloromethane.

-

Procedure:

-

Suspend 1-(4-hydroxyphenyl)piperazine in dichloromethane.

-

Add di-tert-butyl dicarbonate to the suspension.

-

Stir the mixture overnight at room temperature.

-

Filter the reaction mixture.

-

Evaporate the filtrate to obtain the crude product.

-

Triturate the crude product with diethyl ether to yield the final product as a buff solid.

-

Method 2: In Water with a Base

This alternative method utilizes an aqueous medium with a base.[8]

-

Reactants: 4-(1-piperazinyl)phenol (1.0 eq), Sodium hydroxide (1.5 eq), Di-tert-butyl dicarbonate (1.1 eq).[8]

-

Solvent: Water.[8]

-

Procedure:

-

Dissolve 4-(1-piperazinyl)phenol in water.

-

Add sodium hydroxide to the solution.

-

Add di-tert-butyl dicarbonate to the mixture.[8]

-

Stir the reaction mixture at room temperature overnight.[8]

-

Filter the reaction mixture to collect the product as a brown solid.[8]

-

Wash the solid with water. The product can be used for subsequent reactions without further purification.[8]

-

A generalized workflow for the synthesis and purification is depicted below.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

High-Performance Liquid Chromatography (HPLC): While a specific method for the title compound is not detailed in the literature, a general reversed-phase HPLC method can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for compounds of this nature. Detection is typically performed using a UV detector at a wavelength around 280 nm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

The general workflow for analytical characterization is outlined below.

Biological Activity and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity. Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][10]

Inhibition of Tyrosinase and the Melanin Biosynthesis Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][10] Dopaquinone is then converted through a series of reactions into melanin. Overproduction of melanin can lead to hyperpigmentation disorders.

Derivatives of 4-(4-hydroxyphenyl)piperazine have been shown to act as competitive inhibitors of tyrosinase.[10] Although the title compound is a precursor, it has a reported IC₅₀ value of 28.9 μM against tyrosinase from Agaricus bisporus.[3] This suggests that the 4-hydroxyphenylpiperazine moiety plays a role in binding to the active site of the enzyme.

The signaling pathway for melanin synthesis, which can be modulated by inhibitors derived from this compound, is illustrated below.

Safety and Handling

Based on GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its physical and chemical properties, along with established synthetic and analytical protocols, make it an accessible building block for the development of novel compounds. The demonstrated activity of its derivatives as tyrosinase inhibitors highlights its potential for the discovery of new therapeutic agents for the treatment of hyperpigmentation disorders. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of other biologically active molecules is warranted.

References

- 1. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [m.chemicalbook.com]

- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 158985-25-2|this compound|BLD Pharm [bldpharm.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 158985-25-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. calpaclab.com [calpaclab.com]

- 8. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]

- 9. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]

- 10. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

CAS Number: 158985-25-2

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides a detailed examination of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates essential physicochemical data, spectroscopic information, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a multi-functional molecule incorporating a Boc-protected piperazine, a common motif in drug design for its favorable pharmacokinetic properties, and a phenol group that can be readily modified.[1] The compound typically appears as a light brown to brown solid.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [4][5] |

| Molecular Weight | 278.35 g/mol | [4][5] |

| CAS Number | 158985-25-2 | [4] |

| Appearance | Light brown to brown solid | [2][3] |

| Boiling Point (Predicted) | 436.0 ± 40.0 °C | [6] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 12.18 ± 0.30 | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Source(s) |

| ¹H NMR | DMSO-d₆ | 6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H) | [3] |

| ¹H NMR | CDCl₃ | 6.85 (m, 2H), 6.77 (m, 2H), 5.18 (br s, 1H, ArOH), 3.58 (m, 4H), 2.99 (m, 4H), 1.48 (s, 9H) | [7] |

| ¹³C NMR | DMSO-d₆ | 153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0 | [3] |

Synthesis Protocols

This compound can be synthesized through straightforward and high-yielding procedures. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Aqueous Medium

This protocol describes a method using a water-based solvent system.

Experimental Procedure:

-

To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).

-

To this mixture, add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Filter the reaction mixture to collect the product.

-

Wash the collected solid with water (50 mL).

-

The product, this compound, is obtained as a brown solid (3.1 g, 99% yield) and can be used in subsequent steps without further purification.[3]

Protocol 2: Synthesis in Dichloromethane

This protocol utilizes an organic solvent for the reaction.

Experimental Procedure:

-

Suspend 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).

-

Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to the suspension.

-

Stir the mixture overnight at room temperature.

-

Filter the reaction mixture and evaporate the filtrate.

-

Triturate the residue with diethyl ether to yield 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine as a buff solid (2.76 g, 74% yield).[7]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE - Safety Data Sheet [chemicalbook.com]

- 6. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details its molecular structure, chemical properties, synthesis protocols, and its role in targeted protein degradation.

Molecular Structure and Chemical Properties

This compound is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 4-hydroxyphenyl group. This terminal phenol provides a reactive handle for further chemical modification.

Molecular Formula and Identifiers

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 158985-25-2 | [1][3][4] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1][3][4][5] |

| Molecular Weight | 278.35 g/mol | [3][4][5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | [3] |

| InChIKey | YEHWSWXESXPBOS-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light brown to brown solid | [6] |

| Purity | ≥97% | [1][4] |

| Boiling Point (Predicted) | 436.0 ± 40.0 °C | [6] |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 12.18 ± 0.30 | [6] |

| Storage Conditions | Room temperature, sealed in dry conditions (2-8°C for long-term storage) | [4][5] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthesis

Two common methods for the synthesis of this compound are detailed below.

Method 1: Synthesis in Dichloromethane

This protocol involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.[7]

Materials:

-

1-(4-hydroxyphenyl)piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.

-

Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.

-

Stir the mixture at room temperature overnight.

-

Filter the reaction mixture to remove any insoluble material.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation.

-

Collect the solid product by filtration and dry under vacuum.

Method 2: Synthesis in Aqueous Sodium Hydroxide

This alternative method utilizes an aqueous basic solution for the reaction.[6][8]

Materials:

-

4-(1-piperazinyl)phenol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Dissolve 4-(1-piperazinyl)phenol (1.0 eq) in water.

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

-

Stir the mixture vigorously at room temperature overnight.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water.

-

The product can be used in the next step without further purification or can be dried.

Role in Targeted Protein Degradation (PROTACs)

This compound is a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for PROTAC synthesis and mechanism of action is illustrated below.

Caption: Synthesis and mechanism of action of a PROTAC utilizing the title compound as a building block.

References

- 1. calpaclab.com [calpaclab.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. 158985-25-2|this compound|BLD Pharm [bldpharm.com]

- 6. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]

The Versatility of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a phenol group, and a central piperazine ring, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The piperazine ring itself is a common motif in many approved drugs, known to improve pharmacokinetic properties such as solubility and membrane permeability. The phenolic hydroxyl group can act as a hydrogen bond donor and a key interaction point with biological targets, or serve as a handle for further derivatization. The Boc-protecting group allows for selective reactions at the other nitrogen of the piperazine ring, providing a strategic advantage in multi-step syntheses.

This technical guide provides an in-depth overview of the utility of this compound as a building block, focusing on its application in the development of tyrosinase inhibitors and agents with activity in the central nervous system (CNS). This document will detail synthetic methodologies, present quantitative biological data, and illustrate relevant signaling pathways.

I. Application in the Development of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. The 4-(4-hydroxyphenyl)piperazine scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors.

A. Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives

A common synthetic route to explore the structure-activity relationship (SAR) of this scaffold involves the acylation of the unprotected 4-(4-hydroxyphenyl)piperazine with various benzoyl chlorides. The initial building block, this compound, can be deprotected under acidic conditions to yield the free piperazine for subsequent reactions.

Experimental Protocol: General Procedure for the Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives[1]

Materials:

-

4-(4-hydroxyphenyl)piperazine

-

Appropriate benzoyl chloride derivative

-

N,N-diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

To a stirred solution of 4-(4-hydroxyphenyl)piperazine (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq).

-

Add the corresponding substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion of the reaction (monitored by TLC), add water to the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine (3 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.

B. Quantitative Data: Tyrosinase Inhibitory Activity

A series of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Compound | Substituent (R) | IC₅₀ (µM) vs. Mushroom Tyrosinase |

| 1 | H | 73.2 |

| 2 | 2-F | 4.6 |

| 3 | 3-F | 6.8 |

| 4 | 4-F | 8.2 |

| 5 | 2-Cl | 2.1 |

| 6 | 3-Cl | 7.5 |

| 7 | 4-Cl | 9.3 |

| 8 | 2,4-diCl | 1.5 |

| 9 | 2-Br | 3.9 |

| 10 | 3-Br | 8.1 |

| 11 | 4-Br | 10.5 |

| 12 | 2-I | 4.2 |

| 13 | 2-CH₃ | 15.6 |

| 14 | 3-CH₃ | 22.4 |

| 15 | 4-CH₃ | 28.9 |

| 16 | 2-OCH₃ | 12.3 |

| 17 | 3-OCH₃ | 18.7 |

| 18 | 4-OCH₃ | 25.1 |

| 19 | 2-NO₂ | 5.5 |

| 20 | 3-NO₂ | 9.8 |

| 21 | 4-NO₂ | 14.2 |

| Kojic Acid (Reference) | - | 17.8 |

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Test compounds dissolved in DMSO

-

Phosphate buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

-

In a 96-well plate, add the following to each well:

-

Test wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

-

Control wells: 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.

-

Blank wells: 20 µL of test compound dilution or vehicle, and 140 µL of phosphate buffer (no enzyme).

-

-

Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_blank_control) - (A_sample - A_blank_sample) ] / (A_control - A_blank_control) * 100

C. Signaling Pathway: Melanin Biosynthesis

The following diagram illustrates the simplified melanin biosynthesis pathway, highlighting the role of tyrosinase.

Caption: Simplified overview of the melanin biosynthesis pathway catalyzed by tyrosinase.

II. Application in the Development of Central Nervous System (CNS) Agents

The 4-(4-hydroxyphenyl)piperazine scaffold is also a privileged structure in the design of ligands for various CNS targets, including serotonin and dopamine receptors. The structural features of this building block allow for the synthesis of compounds with potential anxiolytic, antidepressant, and antipsychotic activities.

A. Synthesis of a CNS-Active Derivative: LQFM180

A notable example is the synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), which has shown promising anxiolytic and antidepressant-like activities in preclinical models.[1] The synthesis involves the reaction of 1-(2-methoxyacetyl)piperazine with 4-(bromomethyl)-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180)[2]

Materials:

-

1-(2-methoxyacetyl)piperazine

-

4-(bromomethyl)-2,6-di-tert-butylphenol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

Procedure:

-

A mixture of 1-(2-methoxyacetyl)piperazine (1.0 eq), 4-(bromomethyl)-2,6-di-tert-butylphenol (1.0 eq), and K₂CO₃ (2.0 eq) in acetonitrile is refluxed for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield LQFM180.

B. Quantitative Data: In Vivo Behavioral Studies of LQFM180

LQFM180 has been evaluated in rodent models of anxiety and depression, demonstrating significant effects.

| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Observed Effect |

| Elevated Plus Maze | Mice | 18.8 | Increased time spent in open arms (anxiolytic-like) |

| Forced Swim Test | Mice | 18.8 | Decreased immobility time (antidepressant-like) |

Competition binding assays have indicated that LQFM180 interacts with α1B-adrenergic, 5-HT1A, and D2 receptors in the low micromolar range.[1]

Experimental Protocol: Elevated Plus Maze (EPM)[3][4][5][6][7]

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

-

Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Administer the test compound (e.g., LQFM180) or vehicle orally at a specified time before the test.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the time spent in the open arms and the closed arms using a video tracking system.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Experimental Protocol: Forced Swim Test (FST)[8][9][10][11][12]

Apparatus:

-

A transparent cylindrical container filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.

Procedure:

-

Acclimatize the mice to the testing room.

-

Administer the test compound or vehicle.

-

Gently place the mouse into the water-filled cylinder.

-

Record the behavior of the mouse for a 6-minute session.

-

The last 4 minutes of the session are typically analyzed for immobility time (the time the mouse spends floating without struggling).

-

A decrease in immobility time suggests an antidepressant-like effect.

C. Signaling Pathways: Serotonin 5-HT1A, Dopamine D2, and α1B-Adrenergic Receptors

The following diagrams illustrate the simplified signaling pathways for the receptors implicated in the CNS activity of LQFM180.

Caption: Simplified 5-HT1A receptor signaling cascade leading to neuronal inhibition.

Caption: Simplified Dopamine D2 receptor signaling cascade leading to cellular response modulation.

Caption: Simplified α1B-adrenergic receptor signaling cascade leading to cellular responses.

Conclusion

This compound is a highly adaptable and valuable building block for the discovery and development of new therapeutic agents. Its utility has been demonstrated in the creation of potent tyrosinase inhibitors and promising CNS-active compounds. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for medicinal chemists. Further exploration of this privileged structure is likely to yield novel drug candidates for a wide range of diseases. This guide provides a foundational understanding of its applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery endeavors.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. We will detail its synthesis, physicochemical properties, and, most importantly, its role as a core scaffold in the development of novel bioactive compounds. This document will provide detailed experimental protocols for the synthesis of promising therapeutic agents, including tyrosinase inhibitors for dermatological applications and precursors for GPR119 agonists and the CDK4/6 inhibitor, Palbociclib, for the treatment of metabolic disorders and cancer, respectively. All quantitative data is presented in structured tables for clarity, and key synthetic and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] When functionalized with a protected nitrogen and a reactive phenolic group, as in this compound, it becomes a powerful building block for creating diverse libraries of compounds. The Boc-protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, while the hydroxyl group on the phenyl ring provides a versatile handle for a range of chemical modifications, including etherification, acylation, and conversion to other functional groups.

This guide will focus on the practical application of this key intermediate in the synthesis of three distinct classes of molecules with significant therapeutic potential.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a commercially available, stable solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 158985-25-2 | [2] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [2] |

| Molecular Weight | 278.35 g/mol | [2] |

| Purity | Typically >97% | [2] |

| Appearance | Buff solid | [4] |

Synthesis of this compound

The core compound can be readily synthesized via the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

To a suspension of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.05 eq) is added. The reaction mixture is stirred at room temperature overnight. Following the completion of the reaction (monitored by TLC), the mixture is filtered, and the filtrate is evaporated under reduced pressure. The resulting crude product is triturated with diethyl ether to yield this compound as a solid.[4]

| Reactant | Molar Ratio | Typical Yield |

| 1-(4-hydroxyphenyl)piperazine | 1.0 | ~74%[4] |

| Di-tert-butyl dicarbonate | 1.05 |

Application in the Synthesis of Novel Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders.[5] The phenolic core of this compound serves as an excellent starting point for the development of potent tyrosinase inhibitors.

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

A series of potent tyrosinase inhibitors can be synthesized by acylating the free piperazine nitrogen (after Boc-deprotection) with various aroyl chlorides.

Experimental Workflow:

Caption: Synthetic workflow for tyrosinase inhibitors.

Experimental Protocol:

-

Boc Deprotection: this compound is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature. After completion, the solvent is removed under reduced pressure to yield the deprotected piperazine intermediate.

-

Acylation: To a solution of the deprotected piperazine intermediate (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent such as dichloromethane at 0 °C, the desired aroyl chloride (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative.

Quantitative Data: Tyrosinase Inhibitory Activity

The synthesized compounds have been shown to exhibit potent inhibitory activity against mushroom tyrosinase, with several derivatives showing significantly lower IC₅₀ values than the standard inhibitor, kojic acid.

| Compound | Aroyl Moiety | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |

| 1 | 2-Chlorobenzoyl | 4.6 ± 0.3 | [5] |

| 2 | 2,4-Dichlorobenzoyl | 1.5 ± 0.1 | [5] |

| 3 | 2-Bromobenzoyl | 3.8 ± 0.2 | [5] |

| 4 | 2-(Trifluoromethyl)benzoyl | 4.2 ± 0.3 | [5] |

| Kojic Acid (Standard) | - | 17.8 ± 1.2 | [5] |

Tyrosinase Inhibition Signaling Pathway

The synthesized compounds act as competitive inhibitors of tyrosinase, interfering with the initial steps of melanin production.

Caption: Tyrosinase inhibition pathway.

Pathway to GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to the release of incretin hormones, which in turn stimulate glucose-dependent insulin secretion. The phenolic hydroxyl group of our core compound can be utilized to synthesize GPR119 agonists through ether linkages.

Proposed Synthesis via Williamson Ether Synthesis

A common strategy for synthesizing GPR119 agonists involves linking a piperidine or piperazine core to a substituted aromatic or heteroaromatic moiety via an ether bond. The Williamson ether synthesis is a suitable method for this transformation.

Experimental Workflow:

Caption: Synthesis of GPR119 agonist precursors.

Proposed Experimental Protocol (General):

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate or sodium hydride, 1.2 eq) is added, and the mixture is stirred at room temperature. Subsequently, the desired alkyl halide (R-X, where R is a group known to impart GPR119 agonistic activity, 1.1 eq) is added, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to an increase in intracellular cAMP, which triggers the release of insulin and incretin hormones.

Caption: GPR119 signaling pathway.

Towards the Synthesis of Palbociclib: A CDK4/6 Inhibitor

Palbociclib is an important therapeutic agent for certain types of breast cancer. A key intermediate in its synthesis is an aminopyridine-substituted piperazine. The phenolic group of our core compound can be converted to an amino group, thus providing a pathway to this crucial intermediate.

Proposed Synthesis of the Aminophenylpiperazine Intermediate

A two-step process involving the conversion of the phenol to an aryl triflate followed by a Buchwald-Hartwig amination can be employed to synthesize the desired aminophenylpiperazine derivative.

Experimental Workflow:

Caption: Synthesis of a Palbociclib precursor.

Proposed Experimental Protocol (General):

-

Triflation: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable solvent like dichloromethane at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the aryl triflate intermediate is isolated and purified.[6][7]

-

Buchwald-Hartwig Amination: The aryl triflate intermediate (1.0 eq) is combined with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) in an inert solvent like toluene. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is worked up, and the desired tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is purified by chromatography.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its readily available and modifiable structure provides a gateway to a diverse range of novel compounds with significant therapeutic potential. This guide has provided detailed insights and experimental frameworks for the synthesis of tyrosinase inhibitors, GPR119 agonists, and a key precursor for the anticancer drug Palbociclib. The methodologies and pathways described herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. prepchem.com [prepchem.com]

- 5. quora.com [quora.com]

- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and its derivatives. This scaffold has emerged as a versatile pharmacophore in drug discovery, with analogues demonstrating a wide range of biological activities, including tyrosinase inhibition, anticancer properties, and modulation of G-protein coupled receptors (GPCRs) and ion channels.

Core Structure and Chemical Properties

The foundational molecule, this compound, possesses a key structural motif comprising a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a 4-hydroxyphenyl group. The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen, while the phenolic hydroxyl group provides a handle for derivatization and is often crucial for biological activity.

| Property | Value |

| Molecular Formula | C₁₅H₂₂N₂O₃ |

| Molecular Weight | 278.35 g/mol |

| CAS Number | 158985-25-2 |

| Appearance | Solid |

| IUPAC Name | This compound |

Synthesis of the Core Scaffold and Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through several synthetic routes. A common approach involves the N-arylation of a piperazine derivative, followed by protection of the second nitrogen atom. Subsequent modifications can be made to the phenolic hydroxyl group or by deprotection and functionalization of the piperazine nitrogen.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.

Caption: General synthetic workflow for the core scaffold and its derivatives.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of biological activities. The following sections summarize the key findings in several therapeutic areas.

Tyrosinase Inhibition

A significant body of research has focused on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. These compounds show potential for the treatment of hyperpigmentation disorders.

Quantitative Data for Tyrosinase Inhibitors

| Compound | R Group | IC₅₀ (µM)[1] |

| 2 | H | 73.2 |

| 3 | 4-Phenyl | 128.3 |

| 7 | 2-Cl | 4.6 |

| 10 | 2,4-diCl | 1.5 |

| 11 | 2-Br | 3.9 |

| 17 | 2-CF₃ | 2.8 |

| 21 | 2-OCH₃ | 4.1 |

| Kojic Acid (Ref.) | - | 17.8 |

SAR Summary for Tyrosinase Inhibitors:

-

The 4-hydroxyphenyl moiety is a crucial structural requirement for activity.

-

Introduction of an aroyl group on the piperazine nitrogen generally enhances potency.

-

Hydrophobic ortho-substituents on the aroyl ring, such as halogens or trifluoromethyl groups, significantly improve inhibitory activity.[1]

-

The presence of a second chlorine atom at the 4-position of the aroyl ring, as in compound 10 , leads to a substantial increase in potency.[1]

Anticancer Activity

Arylpiperazine derivatives have garnered attention for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the modulation of key signaling pathways implicated in cancer pathogenesis.

Quantitative Data for Anticancer Derivatives

| Derivative Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| Thiazolinylphenyl-piperazines | MDA-MB-231 (Breast) | Varies | [2] |

| Quinoxalinyl–piperazine | Various | Varies | [2] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [3] |

| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 | [3] |

PI3K/Akt Signaling Pathway in Cancer

A common target for anticancer drugs is the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. The following diagram illustrates this pathway.

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Modulation of GPCRs and Ion Channels

Derivatives of the hydroxyphenylpiperazine scaffold have been shown to interact with various G-protein coupled receptors and ion channels, highlighting their potential in treating neurological and metabolic disorders.

Opioid Receptor Antagonism

1-Substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with nanomolar potencies at µ, δ, and κ receptors.

Quantitative Data for Opioid Receptor Antagonists

| Compound | Substitution | µ (Ke, nM) | δ (Ke, nM) | κ (Ke, nM) | Reference |

| 5a | N-phenylpropyl | 8.47 | 34.3 | 36.8 | [4] |

| 5b | N-phenylpropyl, (2S)-methyl | 0.88 | 13.4 | 4.09 | [4] |

| 5c | N-phenylpropyl, (3R)-methyl | 1.01 | 6.99 | 1.57 | [4] |

GPR119 Agonism

Certain piperazine-containing compounds have been investigated as agonists for GPR119, a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.

Quantitative Data for GPR119 Agonists

| Compound | Structure | hGPR119 EC₅₀ (nM) | Reference |

| 8 | Isopropyl carbamate from endo-azabicyclic alcohol | 0.6 | [5] |

| 26 | Furo[3,2-d]pyrimidine derivative | 42 | [6] |

| 35 | Phenylpiperazine derivative | 4.9 | [5] |

| 37 | Phenylpiperazine derivative | 8.8 | [5] |

TRPC6 Channel Modulation in Alzheimer's Disease

Piperazine derivatives have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7] Activation of TRPC6 is being explored as a potential therapeutic strategy for Alzheimer's disease by promoting neuroprotective effects.[7][8]

TRPC6 Signaling in Neuroprotection

The activation of TRPC6 channels can initiate signaling cascades that are beneficial for neuronal health and synaptic plasticity.

Caption: Simplified TRPC6 signaling pathway in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanones[1]

General Procedure for Pathway i (using benzoyl chlorides):

-

To a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and N,N-diisopropylethylamine (DIPEA, 1.68 mmol) in dimethylformamide (DMF, 4 mL) at 0 °C, add the appropriate benzoyl chloride derivative (1.12 mmol) dropwise.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion, add water and extract the mixture with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases with brine (3 x 15 mL) and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography to yield the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone.

General Procedure for Pathway ii (using benzoic acids):

-

Stir a mixture of the appropriate benzoic acid derivative (1.12 mmol) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.12 mmol) in DMF (4 mL) at room temperature for 1 hour.

-

Add a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and triethylamine (TEA, 1.12 mmol) in DMF.

-

Stir the reaction overnight at room temperature.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify the product by flash chromatography.

In Vitro Tyrosinase Inhibition Assay[1]

-

Prepare a solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.5).

-

Prepare various concentrations of the test compounds in DMSO.

-

In a 96-well plate, add the tyrosinase solution and the test compound solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding a solution of L-DOPA.

-

Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay[9][10]

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Opioid Receptor Radioligand Binding Assay[11]

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the opioid receptor of interest in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, a selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of a non-selective antagonist (e.g., naloxone), the radioligand, and the membrane preparation.

-

Competitive Binding: Add varying concentrations of the test compound, the radioligand, and the membrane preparation.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound from the competitive binding curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

GPR119 cAMP Accumulation Assay[12][13]

-

Cell Culture:

-

Use a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

-

Seed the cells in a 96-well or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with an assay buffer (e.g., HBSS with HEPES).

-

Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.

-

Add varying concentrations of the test GPR119 agonist or a known agonist as a positive control.

-

Incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the samples from the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

-

TRPC6 Functional Assay (FLIPR Membrane Potential Assay)[1][14]

-

Cell Preparation:

-

Use a stable cell line expressing the TRPC6 channel (e.g., HEK293-TRPC6).

-

Seed the cells in a 96-well plate and culture overnight.

-

-

Dye Loading:

-

Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye) according to the manufacturer's instructions.

-

-

Assay on a FLIPR Instrument:

-

Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

Establish a baseline fluorescence reading.

-

Add the test compounds (potential activators or inhibitors) to the wells.

-

For inhibitor screening, subsequently add a known TRPC6 agonist (e.g., OAG).

-

Monitor the change in fluorescence over time, which corresponds to changes in membrane potential due to ion channel activity.

-

-

Data Analysis:

-

Calculate the change in fluorescence in response to the compounds.

-

For activators, determine the EC₅₀ value from the dose-response curve.

-

For inhibitors, determine the IC₅₀ value from the inhibition curve.

-

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. The synthetic accessibility and the possibility for systematic structural modifications make it an attractive starting point for the development of novel therapeutics targeting a variety of diseases, including hyperpigmentation disorders, cancer, and neurological conditions. This guide provides a foundational understanding of the chemistry and biology of these compounds, along with detailed experimental protocols to aid researchers in their drug discovery and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a variety of biologically active compounds. Its structure, featuring a piperazine ring, a hydroxyphenyl group, and a tert-butoxycarbonyl (Boc) protecting group, allows for strategic chemical modifications to develop novel therapeutic agents. While the compound itself is principally a building block, its deprotected core and subsequent derivatives have shown significant promise in medicinal chemistry, particularly in the development of enzyme inhibitors and agents targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and, most importantly, the biological activities and mechanisms of action of its derivatives, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 158985-25-2 | [1][2][3] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1][2][3] |

| Molecular Weight | 278.35 g/mol | [1][4] |

| Appearance | Light brown to brown solid | |

| Purity | ≥97% | [2][3] |

| Storage Conditions | Room temperature or 2-8°C | [1] |

Synthesis

The synthesis of this compound is a straightforward process involving the protection of the piperazine nitrogen.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).[5]

Experimental Protocol:

-

Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane or an aqueous solution with a base like sodium hydroxide.[5][6]

-

Stir the mixture at room temperature, typically overnight.[5][6]

-

Upon completion of the reaction, the product can be isolated by filtration.[5][6]

-

The resulting solid can be washed with water and used without further purification or triturated with a solvent like diethyl ether to yield the final product as a solid.[5][6]

Biological Activity and Derivatives

The primary biological significance of the this compound scaffold lies in its derivatives, which have been investigated for various therapeutic applications. A notable area of research is the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders.

Tyrosinase Inhibition

Derivatives of 1-(4-hydroxyphenyl)piperazine (the de-Boc protected core) have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.

Quantitative Data for (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives as Tyrosinase Inhibitors:

| Compound | Substituent (R) | IC₅₀ (µM) [a] |

| 1 (Precursor) | H | 28.9 ± 1.5 |

| 7 | 2-Cl | 1.5 ± 0.1 |

| 10 | 2,4-diCl | 1.5 ± 0.1 |

| 11 | 2-Br | 2.1 ± 0.2 |

| 17 | 2-CF₃ | 4.6 ± 0.3 |

| 21 | 2-NO₂ | 2.3 ± 0.1 |

| Kojic Acid (Ref.) | - | 17.8 ± 0.9 |

| [a] IC₅₀ values are for the inhibition of the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR).[1][2][5] |

These compounds were found to be competitive inhibitors of the diphenolase activity of tyrosinase.[1][2][5]

Melanogenesis Signaling Pathway

The derivatives of 1-(4-hydroxyphenyl)piperazine exert their effect by inhibiting tyrosinase, which is a critical enzyme in the melanogenesis signaling pathway.

Antioxidant Activity

Selected derivatives also demonstrated antioxidant properties, which is a beneficial characteristic for dermatological applications.

Quantitative Data for Antioxidant Activity:

| Compound | EC₅₀ (µM) [b] |

| 7 | 10.5 ± 0.8 |

| 10 | 9.0 ± 0.7 |

| 11 | 12.1 ± 0.9 |

| 17 | 15.3 ± 1.1 |

| 21 | 18.7 ± 1.4 |

| Trolox (Ref.) | 11.2 ± 0.9 |

| [b] EC₅₀ values were determined by the ABTS radical cation scavenging assay.[1] |

Experimental Protocols

Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives

The synthesis of the active tyrosinase inhibitors involves the acylation of 1-(4-hydroxyphenyl)piperazine.

Experimental Protocol:

-

To a solution of 1-(4-hydroxyphenyl)piperazine in dimethylformamide (DMF), add a suitable base such as N,N-diisopropylethylamine (DIPEA).

-

Add the desired substituted benzoyl chloride dropwise to the mixture at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product can be purified by crystallization.

Tyrosinase Inhibition Assay

Experimental Protocol:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare solutions of the test compounds and a reference inhibitor (e.g., kojic acid) at various concentrations.

-

In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ABTS Antioxidant Assay

Experimental Protocol:

-

Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

-

Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.

-

Add a solution of the test compound at various concentrations to the diluted ABTS•⁺ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity for each concentration.

-

Determine the EC₅₀ value, which is the concentration of the antioxidant that causes a 50% decrease in the initial ABTS•⁺ concentration.

MTT Cytotoxicity Assay

Experimental Protocol:

-

Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubate the plate for a few hours to allow the viable cells to reduce the MTT to formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Conclusion

This compound is a valuable building block in medicinal chemistry. While it primarily serves as a synthetic intermediate, its core structure is the foundation for derivatives with significant biological activities. The research highlighted in this guide demonstrates the potential of this scaffold in the development of potent tyrosinase inhibitors with promising applications in dermatology for treating hyperpigmentation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Future investigations could expand into other therapeutic areas, leveraging the versatile chemistry of the 4-(4-hydroxyphenyl)piperazine core.

References

- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. researchgate.net [researchgate.net]

- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 6. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells | MDPI [mdpi.com]

An In-depth Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Safety, Handling, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. This document details its safety and handling procedures, summarizes key experimental data, and outlines relevant protocols for its use in research and development.

Chemical Identity and Properties

This compound , also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydroxyphenyl group on the other. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.

| Property | Value |

| CAS Number | 158985-25-2 |

| Molecular Formula | C15H22N2O3 |

| Molecular Weight | 278.35 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

Safety and Handling

This section outlines the critical safety and handling information for this compound, based on available safety data sheets and hazard classifications.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Measures and First Aid

Handling:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools and avoid generating dust.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage is at room temperature.

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Data and Protocols

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O.

Methodology:

-

Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane.

-

Add di-tert-butyl dicarbonate to the suspension.

-

Stir the mixture at room temperature, typically overnight.

-

Filter the reaction mixture and evaporate the filtrate.

-

Purify the resulting solid, for example, by trituration with diethyl ether, to yield the final product.

Biological Activity of Derivatives: Tyrosinase Inhibition

Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The following table summarizes the IC50 values for a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against mushroom tyrosinase (AbTYR).

| Compound | R Group on Aroyl Moiety | IC50 (µM) for AbTYR |

| 2 | H | 73.2 |

| 3 | 4-phenyl | 128.3 |

| 4 | 2-fluoro | 4.6 |

| 7 | 2-chloro | 2.5 |

| 10 | 2,4-dichloro | 1.5 |

| 11 | 2-bromo | 2.6 |

| 17 | 2-trifluoromethyl | 4.3 |

| 21 | 2-methoxy | 3.5 |

| Kojic Acid (Reference) | - | 17.8 |

Data extracted from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.

Experimental Protocol for Tyrosinase Inhibition Assay: The inhibitory effect on the diphenolase activity of mushroom tyrosinase can be assessed spectrophotometrically using L-DOPA as the substrate.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).

-

Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the tyrosinase solution and the test compound solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of L-DOPA.

-

Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are linked to their interaction with specific biological targets and signaling pathways.

Tyrosinase Inhibition and Melanogenesis Pathway

Derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase.[1] Tyrosinase is a critical enzyme in the melanogenesis pathway, responsible for catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for applications in dermatology and cosmetics.

Caption: Inhibition of the melanogenesis pathway by 4-(4-hydroxyphenyl)piperazine derivatives.

Potential Involvement in Neurological Pathways

Studies on structurally related piperazine derivatives suggest potential activity on central nervous system targets. For instance, some piperazine compounds have shown anxiolytic and antidepressant-like effects, potentially through interaction with serotonergic (e.g., 5-HT1A receptors), noradrenergic, and dopaminergic pathways. While the specific activity of this compound on these pathways has not been fully elucidated, its core structure is a common scaffold in neuropharmacology.

Caption: Hypothetical interaction of piperazine derivatives with neurological receptors.

Conclusion